1-Cyclopropoxy-3-isopropyl-5-nitrobenzene
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Overview
Description
1-Cyclopropoxy-3-isopropyl-5-nitrobenzene is an organic compound with the molecular formula C12H15NO4 It features a benzene ring substituted with a cyclopropoxy group, an isopropyl group, and a nitro group
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-isopropyl-5-nitrobenzene typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Cyclopropoxy-3-isopropyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring. Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-isopropyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may be investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-3-isopropyl-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The pathways involved may include electron transfer processes and the formation of reactive intermediates that can modify the activity of target proteins.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropoxy-3-isopropyl-5-nitrobenzene include:
1-Isopropoxy-3-nitrobenzene: This compound lacks the cyclopropoxy group but shares the nitro and isopropyl substitutions on the benzene ring.
1-Cyclopropoxy-3-nitrobenzene: This compound lacks the isopropyl group but retains the cyclopropoxy and nitro substitutions.
1-Cyclopropoxy-3-isopropylbenzene: This compound lacks the nitro group but includes the cyclopropoxy and isopropyl substitutions. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-nitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15NO3/c1-8(2)9-5-10(13(14)15)7-12(6-9)16-11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
JZJDMFPCFOXODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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